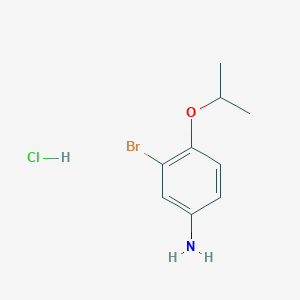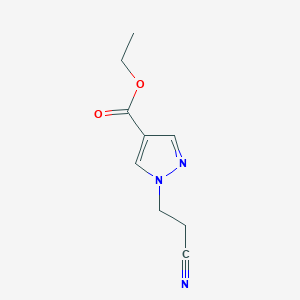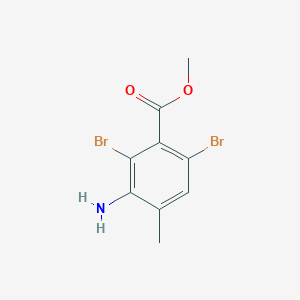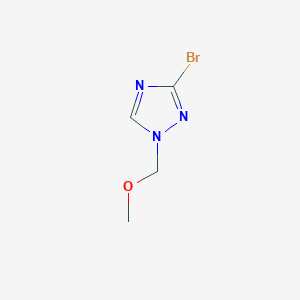
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile
Descripción general
Descripción
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile: is a heterocyclic compound that contains both a thiazole and a thiophene ring. The presence of these two heterocycles makes this compound particularly interesting for various applications in medicinal chemistry and materials science. The thiazole ring is known for its biological activity, while the thiophene ring is often used in organic electronics due to its conductive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Rings: The final step involves the coupling of the thiazole and thiophene rings, which can be achieved through various cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the thiophene ring.
Substitution: Various substituted thiazole and thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Electronics: The thiophene ring makes it suitable for use in organic semiconductors and conductive polymers.
Biology:
Antimicrobial Agents: The thiazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical research.
Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent due to its ability to inhibit cell proliferation.
Anti-inflammatory Agents: The compound can be used in the development of new anti-inflammatory drugs.
Industry:
Materials Science: The compound can be used in the synthesis of new materials with unique electronic properties.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical drugs.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Receptor Binding: The compound can bind to specific receptors on the cell surface, modulating their activity.
Comparación Con Compuestos Similares
2-Aminothiazole: A simpler analog that lacks the thiophene ring.
Thiophene-2-carbonitrile: A simpler analog that lacks the thiazole ring.
5-(2-Aminothiazol-4-yl)furan-2-carbonitrile: A similar compound where the thiophene ring is replaced by a furan ring.
Uniqueness:
Dual Heterocyclic Structure: The presence of both thiazole and thiophene rings makes 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile unique compared to its simpler analogs.
Enhanced Biological Activity: The dual heterocyclic structure enhances its biological activity, making it more effective as an antimicrobial and anticancer agent.
Versatility: The compound’s versatility in various applications, from medicinal chemistry to materials science, sets it apart from similar compounds.
Propiedades
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S2/c9-3-5-1-2-7(13-5)6-4-12-8(10)11-6/h1-2,4H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOJRKACQXYOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CSC(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234622 | |
| Record name | 2-Thiophenecarbonitrile, 5-(2-amino-4-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-61-4 | |
| Record name | 2-Thiophenecarbonitrile, 5-(2-amino-4-thiazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarbonitrile, 5-(2-amino-4-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)

